molecular formula C7H11ClN2O2 B2857453 (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride CAS No. 1609402-89-2

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No. B2857453
CAS RN: 1609402-89-2
M. Wt: 190.63
InChI Key: KXOWISYQOJQDJD-UHFFFAOYSA-N
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Description

“(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1609402-89-2 . It has a molecular weight of 190.63 . The IUPAC name for this compound is 2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride .


Synthesis Analysis

The synthesis of imidazoles, including “(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride”, has been a topic of recent research . Various methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods often involve the formation of multiple bonds in the imidazole ring .


Molecular Structure Analysis

The linear formula for “(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride” is C7 H10 N2 O2 . Cl H . The InChI code for this compound is 1S/C7H10N2O2.ClH/c1-5-6 (2)9 (4-8-5)3-7 (10)11;/h4H,3H2,1-2H3, (H,10,11);1H .


Chemical Reactions Analysis

Imidazoles, including “(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride”, are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as pharmaceuticals and agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .


Physical And Chemical Properties Analysis

“(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride” is a solid at room temperature .

Scientific Research Applications

Structural and Magnetic Properties of Hydrochloride Crystals

Research has shown that hydrochloride crystals based on related imidazole compounds exhibit unique structural and magnetic properties. These crystals are formed through slow diffusion processes and exhibit low magnetic susceptibilities due to the formation of diamagnetic dimers. Notably, one study investigated the magnetic behavior and structural characteristics of these crystals, revealing insights into the relationship between crystal-stacking structures and magnetic properties (Yong, Zhang, & She, 2013).

Reactivity and Synthesis of Imidazole Derivatives

The reactivity of newly synthesized imidazole derivatives has been explored through spectroscopic characterization and computational studies. These derivatives have shown potential in various applications, including their interaction with antihypertensive proteins. Such studies underscore the importance of understanding the molecular structures and reactivity of imidazole compounds for their application in medicinal chemistry (Hossain et al., 2018).

Synthesis of Zoledronic Acid

Imidazol-1-yl-acetic acid hydrochloride serves as a key intermediate in the synthesis of zoledronic acid, a bisphosphonate drug used in the treatment of various bone diseases. A practical and efficient synthesis method has been developed, highlighting the compound's role in pharmaceutical manufacturing (Singh et al., 2008). Another study presented a solvent-free synthesis approach, emphasizing environmental friendliness and efficiency (Belwal & Patel, 2019).

Sorption and Sensing Properties

Coordination polymers incorporating imidazole-based ligands demonstrate significant sorption and sensing capabilities. These properties are crucial for applications in gas storage, separation technologies, and the development of sensors. One study detailed the synthesis and evaluation of coordination polymers with mixed imidazole and naphthalenedicarboxylate ligands, showcasing their potential in selective adsorption and fluorescence-based sensing (Deng et al., 2017).

Future Directions

The future directions in the research and application of “(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride” and other imidazoles include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

2-(4,5-dimethylimidazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-6(2)9(4-8-5)3-7(10)11;/h4H,3H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOWISYQOJQDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

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